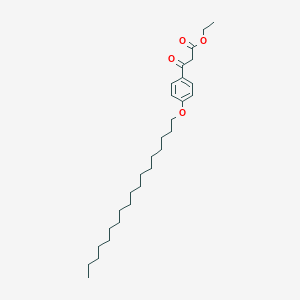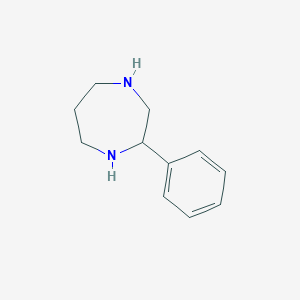
2-Phenyl-1,4-diazepane
Overview
Description
2-Phenyl-1,4-diazepane is a nitrogen-containing seven-membered heterocyclic compound . It is associated with a wide range of biological activities . The IUPAC name for this compound is 2-phenyl-1,4-diazepane .
Synthesis Analysis
1,4-Diazepines, including 2-Phenyl-1,4-diazepane, have been the subject of active research for several decades due to their medicinal importance . Scientists have developed various synthetic schemes and have studied the reactivity of 1,4-diazepines .
Chemical Reactions Analysis
1,4-Diazepines, including 2-Phenyl-1,4-diazepane, have been studied for their synthetic routes and chemical reactions . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
Physical And Chemical Properties Analysis
The physical form of 2-Phenyl-1,4-diazepane is a liquid . It has a molecular weight of 176.26 . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Synthesis of Benzodiazepines
2-Phenyl-1,4-diazepane is used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies . The 1,4-benzodiazepine-2-ones backbone is an essential pharmacophore in the pharmaceutical industry .
Anxiolytics
Benzodiazepines, which can be synthesized from 2-Phenyl-1,4-diazepane, find various therapeutic applications as anxiolytics . These are medications that inhibit anxiety.
Hypnotics
Benzodiazepines are also used as hypnotics . These are drugs that induce sleep, and they are commonly used in the treatment of insomnia.
Antiarrhythmics
Another application of benzodiazepines is their use as antiarrhythmics . These are drugs that are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
Vasopressin Antagonists
Benzodiazepines are used as vasopressin antagonists . These are agents that inhibit the action of vasopressin, a hormone that increases the amount of water reabsorbed in the kidneys.
HIV Reverse Transcriptase Inhibitors
Benzodiazepines have been found to act as HIV reverse transcriptase inhibitors . These are drugs that inhibit reverse transcriptase, an enzyme that HIV uses to replicate its genetic material.
Cholecystokinin Antagonists
Benzodiazepines are used as cholecystokinin antagonists . These are drugs that block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein.
Antiproliferative Agents
Some studies have demonstrated the antiproliferative effect of benzodiazepines against cellular tumors . This suggests that they could potentially be used in cancer treatment.
In addition to these applications, 2-Phenyl-1,4-diazepane can be used in the biocatalytic synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Safety and Hazards
Future Directions
1,4-Diazepine derivatives, including 2-Phenyl-1,4-diazepane, with significant biological activities could be explored for potential use in the pharmaceutical industries . This suggests that future research may focus on the development of new synthetic routes and the exploration of their biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1,4-diazepane are likely to be similar to those of other diazepine derivatives. Diazepines, such as 1,4-benzodiazepines, are known to interact with the gamma-aminobutyric acid (GABA) neurotransmitter system, the major inhibitory neurotransmitter in the brain . They bind to GABA A receptors and potentiate the inhibitory action of GABA .
Mode of Action
2-Phenyl-1,4-diazepane, like other diazepines, is likely to enhance the effect of GABA in the central nervous system (CNS). By binding to GABA A receptors, it potentiates the inhibitory action of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
This system plays a crucial role in numerous physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .
Pharmacokinetics
Diazepines generally have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these factors, but specific details would require further investigation.
Result of Action
The molecular and cellular effects of 2-Phenyl-1,4-diazepane are likely to be similar to those of other diazepines. These effects include decreased neuronal excitability and potentiation of the inhibitory action of GABA . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenyl-1,4-diazepane. For instance, the synthesis of diazepane derivatives can be influenced by the type of catalyst used . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
2-phenyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOLMVXRIQLMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378061 | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,4-diazepane | |
CAS RN |
105627-85-8 | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

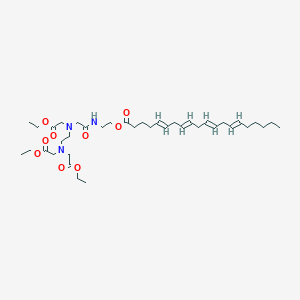
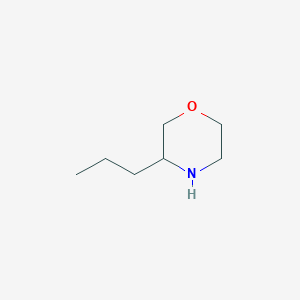



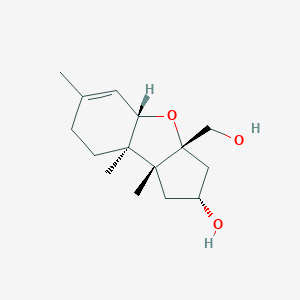

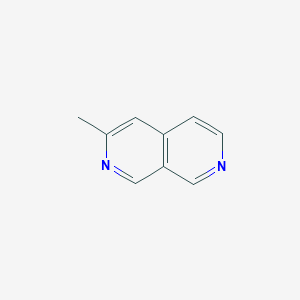
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
